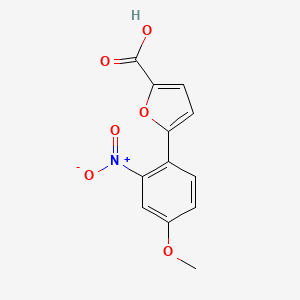

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid can be achieved from 2-Furoic acid and 4-Methyl-2-nitroaniline . All bond lengths, valence angles, and torsional angles are within the expected limits .Molecular Structure Analysis

The molecular structure of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is stabilized by a non-traditional intramolecular CH-F bond . The conformation of the molecule, with the fluorine atom oriented towards the base of the furan ring, is stabilized by this bond .Applications De Recherche Scientifique

Pharmacology

In pharmacology, this compound has potential applications due to the presence of the furan nucleus, which is an important synthetic strategy in drug discovery . The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Materials Science

In materials science, this compound could be used to improve the pharmacokinetic characteristics of lead molecules. It can optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Antimicrobial Activity

Furan derivatives, such as “5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid”, have shown antimicrobial activity. They can be used in the development of new antimicrobial agents .

Antiviral Activity

Furan derivatives have been found to possess antiviral activity. Therefore, “5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid” could potentially be used in the development of new antiviral agents .

Anti-inflammatory Activity

Furan derivatives have been found to possess anti-inflammatory activity. Therefore, “5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid” could potentially be used in the development of new anti-inflammatory agents .

Anticancer Activity

Furan derivatives have been found to possess anticancer activity. Therefore, “5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid” could potentially be used in the development of new anticancer agents .

Mécanisme D'action

Target of Action

Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species

Mode of Action

It’s synthesized via the knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. This suggests that it might interact with its targets through the formation of a carbon-carbon double bond between the aldehyde and carboxylic acid groups.

Biochemical Pathways

Compounds with similar structures have been found to interfere with the siderophore-mediated acquisition of iron in mycobacterium tuberculosis . This suggests that 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid might also affect similar biochemical pathways.

Result of Action

Similar compounds have shown potential therapeutic effects against mycobacterial species by targeting iron acquisition . This suggests that 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid might have similar effects.

Propriétés

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSWVBMFBYVEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24792362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B2401485.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)

![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)